Home > Products > Screening Compounds P25837 > RORgammat inverse agonist 13
RORgammat inverse agonist 13 -

RORgammat inverse agonist 13

Catalog Number: EVT-8276770
CAS Number:
Molecular Formula: C23H17Cl2F3N2O4
Molecular Weight: 513.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RORgammat inverse agonist 13 is a synthetic compound specifically designed to inhibit the activity of the retinoic acid receptor-related orphan receptor gamma-t. This receptor is a crucial nuclear transcription factor involved in the differentiation of T helper 17 cells and the production of interleukin 17, a pro-inflammatory cytokine. By acting as an inverse agonist, RORgammat inverse agonist 13 holds potential therapeutic applications in the treatment of autoimmune and inflammatory diseases, including multiple sclerosis and rheumatoid arthritis .

Source and Classification

The compound is classified under synthetic small molecules, particularly those that target nuclear receptors. It is part of a broader category of RORgammat modulators, which includes both agonists and inverse agonists. The classification hinges on its ability to inhibit receptor activity rather than activate it, distinguishing it from other compounds that may enhance RORgammat function .

Synthesis Analysis

Methods and Technical Details

The synthesis of RORgammat inverse agonist 13 typically involves several key steps:

  1. Formation of Key Intermediates: Initial reactions often include the creation of a tetrahydroquinoline scaffold, which serves as a backbone for further modifications.
  2. Coupling Reactions: The final product is obtained through coupling reactions involving sulfonyl chlorides and amines.

Common reagents used in the synthesis include:

  • Sulfonyl Chlorides: These are critical for introducing sulfonamide functionalities.
  • Amines: Used to form amide bonds during coupling processes.
  • Catalysts: Various catalysts such as palladium on carbon may be employed to facilitate reactions under optimized conditions.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity. Quality control measures are essential throughout the production process to ensure consistency and compliance with regulatory standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of RORgammat inverse agonist 13 can be characterized by its specific functional groups that interact with the ligand-binding domain of the RORgammat receptor. While detailed structural data such as precise bond lengths and angles are not provided in the sources, it is known that the compound's design allows it to effectively fit into the receptor's binding site, thereby exerting its inhibitory effects.

Crystallography Insights

Crystallographic studies have revealed that compounds like RORgammat inverse agonist 13 can induce conformational changes in RORgammat, which are critical for their function as inverse agonists. These studies often involve X-ray crystallography to elucidate binding modes and interactions at an atomic level .

Chemical Reactions Analysis

Types of Reactions

RORgammat inverse agonist 13 can undergo various chemical reactions, including:

  • Oxidation: Involving the addition of oxygen or removal of hydrogen atoms.
  • Reduction: Involving the addition of hydrogen or removal of oxygen atoms.
  • Substitution: Where one functional group is replaced by another.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The reactions involving RORgammat inverse agonist 13 can yield various products depending on conditions:

  • Oxidation Products: Such as sulfoxides or sulfones.
  • Reduction Products: Such as amines or alcohols.

These products can further be utilized in medicinal chemistry to develop new therapeutic agents targeting similar pathways.

Mechanism of Action

RORgammat inverse agonist 13 functions by binding to the ligand-binding domain of RORgammat. This binding induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription related to T helper 17 cell differentiation and interleukin 17 production. Specifically, it alters critical residues such as tryptophan 317, which plays a significant role in stabilizing the active conformation of the receptor .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in available sources, compounds like RORgammat inverse agonist 13 typically exhibit properties conducive to biological activity, such as moderate lipophilicity.

Chemical Properties

Chemical properties are characterized by its reactivity profile:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with common oxidizing and reducing agents as described previously.

Such properties are crucial for understanding how this compound behaves in biological systems and its potential interactions with other molecules .

Applications

Scientific Uses

RORgammat inverse agonist 13 has several applications in scientific research:

  • Chemistry: It serves as a tool compound for studying structure-activity relationships within RORgammat inhibitors.
  • Biology: It aids in understanding RORgammat's role in T helper 17 cell differentiation and interleukin 17 production.
  • Medicine: Investigated for therapeutic potential against autoimmune diseases like multiple sclerosis and psoriasis.
  • Drug Development: Utilized in developing new drugs targeting inflammatory pathways mediated by RORgammat .
Introduction to RORγt as a Therapeutic Target in Immune Modulation

Role of RORγt in Th17 Cell Differentiation and IL-17 Pathway Regulation

RORγt (retinoic acid receptor-related orphan receptor gamma t) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. It serves as the master regulator of T helper 17 (Th17) cell differentiation, a process critical for adaptive immunity against extracellular pathogens. During Th17 differentiation, cytokines such as TGF-β, IL-6, and IL-23 activate STAT3, which subsequently induces RORC gene expression [3] [10]. RORγt then binds to ROR response elements (ROREs) in the promoter and conserved non-coding sequence (CNS) regions of the IL17A-IL17F gene locus. Specifically, CNS2 (also termed CNS5) contains two evolutionarily conserved ROREs through which RORγt recruits histone-modifying enzymes like p300 (a histone acetyltransferase) and JMJD3 (an H3K27me3 demethylase) [10] [5]. This remodels chromatin into a transcriptionally permissive state, enabling robust IL-17A/F production [10].

Notably, RORγt cooperates with RORα4—a related orphan receptor induced by similar cytokine signals—to synergistically amplify IL-17 transcription. Double deficiency of RORα and RORγt abolishes Th17 development and confers complete resistance to experimental autoimmune encephalomyelitis (EAE) in mice [3]. Other transcription factors, including RUNX1, BATF, and HIF-1α, further stabilize RORγt binding to DNA or facilitate coactivator recruitment, forming a complex transcriptional network [10].

Table 1: Key Transcriptional Regulators of Th17 Differentiation

Transcription FactorMechanism of ActionEffect on IL-17
RORγtBinds ROREs in IL17A promoter/CNS2; recruits p300/JMJD3Essential for transcription
RORα4Synergizes with RORγt; binds identical ROREsAmplifies IL-17 output
STAT3Induces RORC expression; binds CNS6/CNS9 in Rorc locusPrerequisite for RORγt upregulation
RUNX1Interacts with RORγt; stabilizes binding to CNS2Enhances RORγt transactivation

Implications of RORγt Dysregulation in Autoimmune and Inflammatory Diseases

Dysregulated RORγt activity drives pathological IL-17 secretion, directly linking it to autoimmune and chronic inflammatory diseases. In multiple sclerosis (MS), RORγt⁺ dendritic cells adopt an aggressive profile in the central nervous system, promoting inflammation via IL-17-mediated chemokine release (e.g., CCL2, CXCL1) that recruits lymphocytes and myeloid cells [1] [5]. In psoriasis, Th17/γδ T cells infiltrate the dermis under IL-23 stimulation, where RORγt-driven IL-17A/F activate keratinocytes to produce CCL20—a chemokine that recruits CCR6⁺ Th17 cells, creating a self-sustaining inflammatory loop [4] [7].

Rheumatoid arthritis (RA) patients exhibit elevated RORγt⁺ Th17 cells in synovial fluid. IL-17 synergizes with TNF-α to induce CCL20 and matrix metalloproteinases, exacerbating joint destruction [4] [10]. In inflammatory bowel disease (IBD), RORγt⁺ ILC3 and Th17 cells generate IL-17A/F and IL-22, disrupting epithelial barrier integrity and promoting neutrophil influx via CXCL chemokines [4] [5]. Genetic evidence further supports this link: RORC polymorphisms correlate with IBD susceptibility, while RORγt-deficient mice show near-complete protection across EAE, collagen-induced arthritis, and imiquimod (IMQ)-induced psoriasis models [3] [7] [9].

Table 2: RORγt-Driven Pathogenic Mechanisms in Select Autoimmune Diseases

DiseaseRORγt⁺ Cell Types InvolvedKey Effector Mechanisms
Multiple SclerosisTh17 cells, dendritic cellsIL-17 → CCL2/CXCL1 → lymphocyte infiltration into CNS
PsoriasisTh17 cells, γδ T cellsIL-17A/F → keratinocyte activation → CCL20/defensins
Rheumatoid ArthritisTh17 cells, synoviocytesIL-17 + TNF-α → CCL20 → osteoclast activation/erosion
Inflammatory Bowel DiseaseTh17 cells, ILC3sIL-17A/F/22 → epithelial barrier dysfunction → neutrophil recruitment

Rationale for Targeting RORγt with Inverse Agonists in Immunopharmacology

Targeting RORγt offers a strategic advantage over cytokine-specific biologics (e.g., anti-IL-17 antibodies) by suppressing multiple Th17-derived mediators (IL-17A/F, IL-22, GM-CSF) simultaneously. This is critical as IL-17 inhibition alone shows limited efficacy in diseases like Crohn’s and RA due to compensatory cytokines [4] [6]. RORγt inverse agonists bind the ligand-binding domain (LBD), inducing conformational changes that displace coactivators (e.g., SRC-1) and recruit corepressors (e.g., SMRT, NCoR), thereby repressing basal transcriptional activity [7] [9].

RORγt inverse agonist 13 (Compound 3i; CAS 2170477-75-3) exemplifies this approach. It demonstrates:

  • High binding affinity for human RORγt (IC₅₀ = 63.8 nM) and selectivity over RORα/β [2] [7]
  • Functional inhibition of IL-17A (76% inhibition at 0.3 μM) in human Th17 cell differentiation assays [2]
  • Oral bioavailability and in vivo efficacy in IMQ-induced psoriasis, reducing ear erythema and skin scaliness at 25 mg/kg twice daily [2]

Structurally, it features a C₂₃H₁₇Cl₂F₃N₂O₄ scaffold with a carboxylate group critical for ionic interactions with Arg-364 in the LBD, while its dichlorophenyl moiety occupies a hydrophobic subpocket [2] [9]. Unlike broad-spectrum immunosuppressants, RORγt inverse agonists preserve Th1/Th2 immunity, potentially reducing infection risks [6] [9].

Table 3: Profile of RORγt Inverse Agonist 13

PropertyValue/CharacteristicMethod
Chemical StructureC₂₃H₁₇Cl₂F₃N₂O₄Synthetic chemistry [2]
Molecular Weight513.29 g/molAnalytical chemistry [2]
RORγt Binding (IC₅₀)63.8 nMRadioligand competition [2]
Cellular Activity (IL-17A)76% inhibition at 0.3 μM in Th17 differentiationqPCR/flow cytometry [2]
In Vivo Model EfficacyReduces psoriasis severity in IMQ model (25 mg/kg BID)Clinical scoring [2]

Properties

Product Name

RORgammat inverse agonist 13

IUPAC Name

2-[4-[[[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]carbamoylamino]methyl]phenyl]acetic acid

Molecular Formula

C23H17Cl2F3N2O4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C23H17Cl2F3N2O4/c24-17-10-15(30-22(33)29-12-14-7-5-13(6-8-14)9-20(31)32)11-18(25)21(17)16-3-1-2-4-19(16)34-23(26,27)28/h1-8,10-11H,9,12H2,(H,31,32)(H2,29,30,33)

InChI Key

ZBAVYJYWRYFFEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)NC(=O)NCC3=CC=C(C=C3)CC(=O)O)Cl)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)NC(=O)NCC3=CC=C(C=C3)CC(=O)O)Cl)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.